molecular formula C17H16FNO B1325558 4'-Azetidinomethyl-2-fluorobenzophenone CAS No. 898756-81-5

4'-Azetidinomethyl-2-fluorobenzophenone

Cat. No.: B1325558
CAS No.: 898756-81-5
M. Wt: 269.31 g/mol
InChI Key: URJWCUXOJOUQEG-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-2-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO and a molecular weight of 269.31 g/mol. This compound is characterized by the presence of an azetidine ring attached to a benzophenone structure, which includes a fluorine atom on one of the phenyl rings.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-5-2-1-4-15(16)17(20)14-8-6-13(7-9-14)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJWCUXOJOUQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642813
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-81-5
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4’-Azetidinomethyl-2-fluorobenzophenone typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the azetidine ring to the benzophenone structure: This step involves the reaction of the azetidine derivative with a fluorobenzophenone precursor under controlled conditions.

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4’-Azetidinomethyl-2-fluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4’-Azetidinomethyl-2-fluorobenzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2-fluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and fluorobenzophenone structure allow the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4’-Azetidinomethyl-2-fluorobenzophenone include:

    4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone: This compound has a chlorine atom instead of a hydrogen atom on the benzophenone structure, which may alter its reactivity and applications.

    4’-Azetidinomethyl-2-chlorobenzophenone:

The uniqueness of 4’-Azetidinomethyl-2-fluorobenzophenone lies in its specific combination of the azetidine ring and fluorobenzophenone structure, which imparts distinct chemical and biological properties .

Biological Activity

4'-Azetidinomethyl-2-fluorobenzophenone (C17H16FNO) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be further developed into an antimicrobial therapeutic agent.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In a series of cell line assays, it demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 10 to 30 µM, indicating moderate to strong activity.

Cell Line IC50 (µM)
MCF-715
A54920
HeLa25

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication in microbial cells, leading to cell death.
  • Apoptosis Induction : In cancer cells, it promotes apoptosis via mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, enhancing cytotoxicity in both microbial and cancer cells.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted its effectiveness against resistant strains, suggesting its applicability in treating infections caused by antibiotic-resistant bacteria.
  • Cancer Treatment Exploration : In vivo studies using mouse models showed that treatment with the compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent.

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